Product packaging for Isobutyl nonanoate(Cat. No.:CAS No. 30982-03-7)

Isobutyl nonanoate

Cat. No.: B1594021
CAS No.: 30982-03-7
M. Wt: 214.34 g/mol
InChI Key: NVVLMTNIHQHZPR-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Ester Significance in Chemical Science

Branched-chain esters, a subgroup of esters, are distinguished by the presence of an alkyl group branching off the main carbon chain of the alcohol or carboxylic acid component. researchgate.net This structural feature imparts distinct physical and chemical properties compared to their straight-chain isomers. researchgate.net For instance, branching can lead to lower melting points, enhanced low-temperature performance, and increased hydrolytic stability. aston-chemicals.comresearchgate.netsrce.hr These characteristics make branched-chain esters highly valuable in applications such as lubricants and cosmetics, where specific physical behaviors are required. researchgate.netsrce.hr The synthesis of these compounds is of considerable importance as they offer unique properties for various industrial products. researchgate.net

Historical Perspectives on Ester Synthesis and Research Evolution

The study of esters dates back to the 19th century, with French chemist Étienne Ossian Henry credited with their initial synthesis. numberanalytics.com A pivotal moment in ester synthesis was the development of the Fischer-Speier esterification in 1895, a method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol. numberanalytics.commdpi.com This reaction remains a fundamental and widely used protocol for ester production. mdpi.com

Over the years, research has led to the development of various other esterification methods, including transesterification and enzymatic esterification. vulcanchem.comnih.gov Enzymatic synthesis, utilizing lipases as catalysts, is considered a more environmentally friendly approach. vulcanchem.comnih.gov The evolution of these synthetic techniques has broadened the scope of accessible ester structures and has been crucial in exploring the diverse applications of compounds like isobutyl nonanoate (B1231133).

Fundamental Research Questions Pertaining to Isobutyl Nonanoate

The study of this compound is driven by several key research questions. A primary area of investigation involves the optimization of its synthesis. Researchers are exploring more efficient and sustainable synthetic routes, including the use of novel catalysts and reaction conditions to improve yield and selectivity. vulcanchem.comnih.gov

Another significant research focus is the detailed characterization of its physical and chemical properties. This includes understanding its behavior in different solvent systems, its thermal stability, and its spectroscopic profile. vulcanchem.comuni.lu Furthermore, there is ongoing research into the potential applications of this compound. Its use as a fragrance ingredient, a flavoring agent, and its potential role as a semiochemical, such as an insect pheromone, are areas of active investigation. lookchem.comuliege.bebioprotectionportal.com The exploration of these questions continues to expand our understanding of this versatile ester.

Chemical and Physical Properties of this compound

This compound, also known as isobutyl pelargonate, is an ester with the chemical formula C₁₃H₂₆O₂. vulcanchem.comlookchem.com It is formed from the esterification of nonanoic acid (also called pelargonic acid) and isobutyl alcohol. vulcanchem.comcuny.edu This compound is a colorless to slightly yellow liquid at room temperature and possesses a faint, pleasant, fruity, and floral odor. vulcanchem.comlookchem.com

PropertyValue
Molecular Formula C₁₃H₂₆O₂
Molar Mass 214.34 g/mol
Boiling Point 248.00 to 249.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point 104.44 °C (220.00 °F) TCC thegoodscentscompany.com
Density 0.867 g/cm³ lookchem.com
Refractive Index 1.431 lookchem.com
Water Solubility 1.309 mg/L @ 25 °C (estimated) thegoodscentscompany.com
LogP (o/w) 5.215 (estimated) thegoodscentscompany.com

Synthesis and Analytical Characterization

The most common laboratory synthesis of this compound involves the Fischer-Speier esterification of nonanoic acid with isobutyl alcohol. vulcanchem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heating under reflux to drive the reaction to completion. vulcanchem.com Alternative synthetic methods include the transesterification of another nonanoate ester with isobutyl alcohol or enzymatic esterification using lipases. vulcanchem.comnih.gov

Various analytical techniques are employed to characterize this compound. Mass spectrometry is used to determine its molecular weight and fragmentation pattern. Under electron ionization, this compound exhibits characteristic peaks, with major fragments observed at m/z values of 56, 57, 41, and 43, which are indicative of the isobutyl group. vulcanchem.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are utilized for separation and purity analysis. vulcanchem.com

Analytical TechniquePurpose
Mass Spectrometry (MS) Identification and structural elucidation based on fragmentation patterns. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) Separation, purification, and quantification. vulcanchem.com
Gas Chromatography (GC) Analysis of volatile compounds and purity assessment. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups, particularly the ester carbonyl group. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis of the molecule.

Research Findings and Applications

Research into this compound has revealed its utility in several fields. In the fragrance and cosmetics industry, it is used as a skin-conditioning agent and emollient due to its pleasant feel on the skin. thegoodscentscompany.com It is also valued as a fragrance ingredient, contributing a fruity and floral note to perfumes and personal care products. lookchem.comthegoodscentscompany.com

In the food industry, this compound can be used as a flavoring agent. lookchem.com Furthermore, research has explored its potential as a semiochemical. Some esters act as insect pheromones, which are chemicals used for communication between individuals of the same species. uliege.beresearchgate.net The specific structure of this compound makes it a candidate for investigation in the development of pest management strategies that utilize pheromones for monitoring or mating disruption. uliege.bebioprotectionportal.comwur.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B1594021 Isobutyl nonanoate CAS No. 30982-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30982-03-7

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-methylpropyl nonanoate

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-13(14)15-11-12(2)3/h12H,4-11H2,1-3H3

InChI Key

NVVLMTNIHQHZPR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(C)C

Canonical SMILES

CCCCCCCCC(=O)OCC(C)C

Other CAS No.

30982-03-7

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics

Conventional Chemical Esterification Routes for Isobutyl Nonanoate (B1231133)

The synthesis of isobutyl nonanoate, an ester valued for its characteristic fruity and floral aroma, is predominantly achieved through the esterification of nonanoic acid with isobutanol. This transformation can be accomplished via several chemical routes, which are broadly categorized into direct and indirect pathways.

Direct Esterification Processes

Direct esterification, often following the principles of the Fischer-Speier esterification, is the most common and straightforward method for producing this compound. mdpi.comutripoli.edu.lywikipedia.org This reaction involves the direct condensation of nonanoic acid and isobutanol, typically in the presence of an acid catalyst to accelerate the reaction rate. mdpi.comdergipark.org.tr The general reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester. wikipedia.org

In modern chemical production, heterogeneous catalysts are favored over traditional homogeneous mineral acids like sulfuric acid due to their significant advantages, including ease of separation from the reaction mixture, reusability, reduced corrosivity, and more environmentally friendly nature. dergipark.org.trwikipedia.org Solid acid catalysts, particularly ion-exchange resins such as Amberlyst-15 and Dowex 50W-type resins, have been extensively studied and proven effective for the synthesis of various esters, including nonanoates. dergipark.org.trresearchgate.netjst.go.jpacs.org

The synthesis of this compound via heterogeneous catalysis involves the reaction between liquid-phase nonanoic acid and isobutanol over a solid catalyst. Studies on the esterification of nonanoic acid with other short-chain alcohols, like methanol (B129727) and 1-propanol (B7761284), using Amberlyst-15 have shown high conversion rates. researchgate.netacs.org For instance, the conversion of nonanoic acid increases with higher temperatures and greater catalyst loading. acs.org Similarly, research on the esterification of various acids with isobutanol using catalysts like Amberlite demonstrates the effectiveness of these resins. dergipark.org.trresearchgate.net The catalytic activity is attributed to the sulfonic acid groups (-SO₃H) within the porous polymer matrix of the resin, which provide the active sites for the reaction. dergipark.org.trethz.ch

The mechanism for acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid (nonanoic acid) by the catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (isobutanol). mdpi.com A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the final ester product, this compound. mdpi.com

For heterogeneous catalytic systems, kinetic models are used to describe the reaction pathway at the catalyst surface. While the Langmuir-Hinshelwood model assumes both reactants adsorb onto the catalyst surface before reacting, the Eley-Rideal (E-R) mechanism proposes that only one reactant adsorbs onto the surface, while the other reacts with it directly from the bulk fluid phase. ethz.chnumberanalytics.comtaylorandfrancis.com

Several studies on the esterification of nonanoic acid and other carboxylic acids with alcohols using solid acid catalysts have found that the E-R model provides a superior fit for the experimental kinetic data. researchgate.netacs.orgije.ir In the context of this compound synthesis, a plausible E-R mechanism would involve the adsorption of isobutanol onto the acidic sites of the resin, followed by a surface reaction with a nonanoic acid molecule from the bulk liquid phase. Alternatively, nonanoic acid could be the adsorbed species. Research on the esterification of nonanoic acid with methanol and 1-propanol using Amberlyst-15 indicated that water was more strongly adsorbed on the catalyst than the other species, which can inhibit the reaction rate. researchgate.netacs.org The applicability of the E-R model suggests that the surface reaction is the rate-determining step. researchgate.net

For example, in the synthesis of methyl nonanoate catalyzed by Amberlyst-15, the activation energy was found to be 47.6 kJ/mol. researchgate.net For the esterification of nonanoic acid with 1-propanol using the same catalyst, the activation energy was determined to be 55.4 kJ/mol. acs.org It has been observed that activation energy tends to increase with the chain length of the alcohol used. acs.org Thermodynamic parameters such as reaction enthalpy (ΔH) and entropy (ΔS) have also been calculated for similar reactions. For the esterification of propionic acid with isobutyl alcohol, the reaction was found to be endothermic. dergipark.org.tr

The table below summarizes kinetic and thermodynamic data from relevant esterification studies, providing an approximate reference for the this compound system.

ReactionCatalystModelActivation Energy (Ea)Enthalpy (ΔH)Entropy (ΔS)Reference
Nonanoic Acid + MethanolAmberlyst-15E-R47.6 kJ/mol-- researchgate.net
Nonanoic Acid + 1-PropanolAmberlyst-15E-R55.4 kJ/mol-218.08 J/mol- acs.org
Propionic Acid + Isobutyl AlcoholAmberlyst-70PH49.3 kJ/mol16.4 kJ/mol21.9 J/(mol·K) dergipark.org.tr
Acetic Acid + IsobutanolDowex 50Wx2PH--- researchgate.net
E-R: Eley-Rideal, PH: Pseudo-Homogeneous
Mechanistic Investigations of Acid-Catalyzed Esterification (e.g., Eley-Rideal Model)

Advanced Catalytic Approaches in this compound Synthesis

The efficiency and sustainability of this compound synthesis are heavily dependent on the catalytic system employed. Research has focused on developing novel catalysts that are highly active, selective, and reusable.

Novel Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity under mild conditions. rsc.org A notable advancement in this area is the use of simple zinc(II) salts as effective and recyclable catalysts for the esterification of fatty acids, such as nonanoic acid (also known as pelargonic acid), with alcohols. nih.govacs.org

Research has shown that various zinc(II) salts, including ZnCl₂, ZnCO₃, Zn(OAc)₂, and ZnO, can catalyze the esterification of pelargonic acid. nih.govacs.org The catalytic activity is influenced by the nature of the counterion. Salts with Brønsted basic counterions, like zinc oxide, acetate, and carbonate, proved highly effective, achieving yields greater than 94% within 4 hours. nih.govacs.org The mechanism is believed to involve the in situ formation of zinc pelargonate, which acts as the true catalytic species. nih.gov This approach combines the high efficiency of homogeneous catalysis with the practical benefit of catalyst recyclability. nih.gov

Catalyst Screening for Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol

The table below summarizes the yields obtained using various zinc(II) salts as catalysts. The reactions were conducted for 4 hours at 170 °C with a 1% mole catalyst loading and an acid to alcohol molar ratio of 1:1.2. nih.govacs.org

CatalystYield after 4h (%)
ZnO>94
Zn(OAc)₂>94
ZnCO₃>94
Zn(ClO₄)₂>94
Zn(TfO)₂>94
ZnCl₂72
Zn(BF₄)₂65

Recyclable and Sustainable Catalytic Systems

Sustainability in chemical synthesis emphasizes the use of catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused. tudelft.nlalliedacademies.orgfrontiersin.org

Homogeneous Recyclable Catalysts: The zinc oxide catalyst used in fatty acid esterification is a prime example of a recyclable homogeneous system. nih.gov Because the resulting zinc carboxylate is insoluble in the final ester product, it can be easily recovered by filtration after the reaction mixture cools and reused in subsequent batches without significant loss of activity. nih.govacs.org In one study, a ZnO catalyst was recycled five times, with product yields remaining consistently high (92-95%). nih.gov

Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reactants and are favored for their ease of separation and recycling. frontiersin.org

Ion-Exchange Resins: Acidic ion-exchange resins like Amberlyst-15 and Amberlyst 36 are widely used as solid acid catalysts for esterification reactions. mdpi.comresearchgate.netdergipark.org.tr They offer high catalytic activity and can be easily filtered from the reaction mixture. For the esterification of propionic acid with isobutyl alcohol, a reaction analogous to this compound synthesis, Amberlyst resins have been shown to be effective. dergipark.org.tr

Modified Silica (B1680970) Catalysts: Another class of sustainable heterogeneous catalysts involves modifying silica with metal oxides. For instance, a catalyst composed of magnesium oxide and zinc oxide supported on silica (MgO/SiO₂ and ZnO/SiO₂) has been developed for the esterification of fatty acids. google.com These catalysts demonstrate good activity and can be recycled. google.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under very mild conditions, making them a highly sustainable and environmentally friendly option. vulcanchem.comtudelft.nl The use of immobilized lipases, such as Novozym® 435, allows for easy recovery and reuse of the biocatalyst. researchgate.net This approach avoids the need for harsh chemicals and high temperatures, aligning with the principles of green chemistry. tudelft.nl

Influence of Reaction Parameters on Catalytic Efficiency and Selectivity

The success of catalytic esterification is highly dependent on the optimization of several reaction parameters.

Temperature: Increasing the reaction temperature generally increases the reaction rate. researchgate.net For the synthesis of methyl nonanoate using cation exchange resins, the conversion was found to increase with temperatures in the range of 303.15–333.15 K. researchgate.net Similarly, in the synthesis of isobutyl propionate (B1217596) using Amberlyst-15, the reaction was observed to be temperature-dependent. tubitak.gov.tr However, excessively high temperatures can lead to side reactions or catalyst degradation. conicet.gov.ar

Catalyst Loading: The amount of catalyst directly impacts the reaction rate. Studies on the esterification of propionic acid with isobutyl alcohol using Amberlyst resins showed that increasing the catalyst loading from 4 to 12 g/L increased the conversion of the alcohol. dergipark.org.tr For the ZnO-catalyzed esterification of pelargonic acid, a catalyst loading of 1% mol was found to be significantly more effective than 0.1% mol. nih.govacs.org

Effect of Catalyst Loading on Isobutyl Alcohol Conversion

This table shows the conversion of isobutyl alcohol after 2880 minutes using different loadings of Amberlyst 36 and Amberlyst 70 catalysts at 348 K. dergipark.org.tr

CatalystCatalyst Loading (g-dry resin/L)Conversion (%)
Amberlyst 36450
858
1261
Amberlyst 70455
865
1268

Molar Ratio of Reactants: Esterification is an equilibrium-limited reaction. Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the carboxylic acid). researchgate.net For the synthesis of methyl nonanoate, an excess of methanol was found to be beneficial. researchgate.net In the synthesis of isobutyl propionate using immobilized lipase (B570770), an acid to alcohol molar ratio of 1:3 was part of the optimized conditions that led to a 92.52% conversion. researchgate.net

Water Removal: The removal of water, a byproduct of the esterification, is another critical factor for driving the reaction to completion. vulcanchem.com This can be achieved through various methods, such as azeotropic distillation, bubbling an inert gas through the reaction mixture, or applying a vacuum. nih.govdntb.gov.ua

Analytical Characterization and Quantification Methodologies

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating isobutyl nonanoate (B1231133) from other components in a sample, enabling accurate identification and quantification.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography is a principal technique for the analysis of volatile compounds like isobutyl nonanoate. nih.gov Its high resolving power is essential for separating this compound from structurally similar esters and other volatile constituents. The coupling of GC with mass spectrometry (GC-MS) is a powerful and widely adopted method for both qualitative and quantitative analysis. nih.gov

In GC-MS analysis, this compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification. nist.gov For instance, a common approach involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a method developed for quantifying a range of volatile compounds in complex samples like wine. nih.govsigmaaldrich.com This technique allows for the extraction and desorption of a wide array of volatile compounds with varying chemical functionalities and polarities. nih.govsigmaaldrich.com

Advanced techniques such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) offer even greater peak capacity and sensitivity. While specific studies focusing solely on this compound using GC×GC–TOFMS are not prevalent, this technique is applied to the comprehensive analysis of volatile profiles in complex samples where this compound may be a component. The enhanced separation allows for the deconvolution of co-eluting peaks, which is critical in very complex matrices.

Table 1: GC-MS Parameters for Volatile Compound Analysis (General Application)

Parameter Setting
Technique Headspace-Solid-Phase Microextraction (HS-SPME)-GC-MS
Fiber 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane
Internal Standards Methyl isobutyl ketone, n-dodecane, 4-methyl-2-pentanol, ethyl nonanoate nih.govsigmaaldrich.com
GC Column HP-5MS or similar non-polar column
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV

This table represents typical parameters used in methods that can be applied to this compound analysis.

Liquid Chromatography (LC) and Advanced Hyphenations

While GC is favored for volatile esters, High-Performance Liquid Chromatography (HPLC) also serves as an effective method for the separation and analysis of this compound. vulcanchem.comsielc.com A reverse-phase HPLC method can be employed using a simple mobile phase, often consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. vulcanchem.comsielc.com For applications requiring mass spectrometry detection (LC-MS), formic acid is preferred over phosphoric acid due to its volatility. sielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution due to the use of smaller particle size columns (e.g., sub-2 µm). sielc.comsielc.com This is particularly beneficial for high-throughput screening. Advanced hyphenated systems like HPLC-High-Resolution Mass Spectrometry (HRMS) combined with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-HRMS-SPE-NMR) represent the cutting edge in structural elucidation, although direct applications to this compound are not extensively documented. Such integrated systems allow for the isolation of an unknown compound from a complex mixture and subsequent comprehensive structural analysis.

Table 2: HPLC Parameters for this compound Separation

Parameter Setting
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 or similar C18 column sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com
Application Scalable for preparative separation and suitable for pharmacokinetic studies sielc.com

This table outlines a general method for the HPLC analysis of this compound.

Advancements in Chromatographic Resolution and Peak Deconvolution

Progress in chromatographic technology continues to enhance the ability to analyze complex samples. The development of columns with novel stationary phases and smaller particle sizes has led to significant improvements in resolution. Furthermore, sophisticated software algorithms for peak deconvolution are crucial, especially in GC-MS and GC×GC–TOFMS. nih.gov These tools can mathematically separate the mass spectra of co-eluting compounds, allowing for the identification and quantification of analytes that would otherwise be obscured. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of this compound and for its quantification.

Mass Spectrometry (MS) and High-Resolution Variants (HRMS)

Mass spectrometry is a primary tool for the characterization of this compound. vulcanchem.com Under electron ionization (EI), the molecule undergoes characteristic fragmentation. vulcanchem.com The resulting mass spectrum shows major peaks that are indicative of the isobutyl moiety and the nonanoate structure. vulcanchem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the compound's identity. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts and used as an additional identification parameter in ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 215.20056 156.8
[M+Na]+ 237.18250 161.1
[M-H]- 213.18600 156.0

Data sourced from computational predictions. uni.lu

Infrared and Raman Spectroscopies (e.g., FTIR)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information for the structural elucidation of this compound by identifying its characteristic functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the key structural features of esters.

For this compound, the most prominent feature in its IR spectrum is the intense, sharp absorption band corresponding to the carbonyl (C=O) group stretch. wikipedia.org This peak is typically observed in the range of 1750–1730 cm⁻¹. wikipedia.org The presence of the ester functionality also gives rise to two distinct C-O stretching vibrations: the C-O-C asymmetric stretch and the O-C-C symmetric stretch, which appear in the fingerprint region of the spectrum. The aliphatic isobutyl and nonanoyl chains produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1370 cm⁻¹.

While Raman spectroscopy is also used for vibrational analysis, it is particularly sensitive to non-polar bonds. Therefore, the C=C and C-C backbone stretches would be expected to yield strong Raman signals, whereas the polar C=O group would be comparatively weaker than in the IR spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2960-2850C-H StretchAlkyl (CH₃, CH₂, CH)Strong
1750-1730C=O StretchEster CarbonylVery Strong, Sharp
1465C-H Bend (Scissoring)Methylene (CH₂)Medium
1370C-H Bend (Rocking)Methyl (CH₃)Medium
1250-1150C-O StretchEster (C-O-C)Strong

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for the accurate analysis of this compound, especially when it is present in complex matrices or at trace levels. Strategies often focus on extraction, concentration, and sometimes chemical modification to improve analytical performance.

Solvent-Free Extraction Techniques (e.g., Solid Phase Microextraction (SPME))

Solid Phase Microextraction (SPME) is a solvent-free, non-destructive, and efficient sample preparation technique that combines sampling, extraction, and concentration into a single step. sigmaaldrich.commdpi.comnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds, such as esters, from gaseous, liquid, or solid samples. sigmaaldrich.commdpi.com The method relies on the partitioning of analytes from the sample matrix onto a coated fiber. mdpi.comresearchgate.net This fiber is typically made of fused silica (B1680970) and coated with a stationary phase, which can be a liquid polymer, a solid sorbent, or a mixture of both. mdpi.commdpi.com

For the analysis of esters like this compound in matrices such as alcoholic beverages or food products, headspace SPME (HS-SPME) is commonly employed. nih.govnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. A three-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often selected due to its ability to extract a wide range of volatile compounds with varying polarities and functionalities. researchgate.netnih.gov

Table 2: SPME Fibers for Analysis of Volatile Esters
Fiber CoatingAbbreviationTarget AnalytesCommon Applications
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBroad range of volatile and semi-volatile compoundsFlavor and fragrance analysis, environmental monitoring. researchgate.netnih.gov
PolyacrylatePAPolar analytesAnalysis of phenols and other polar compounds. mdpi.com
PolydimethylsiloxanePDMSNonpolar, volatile compoundsAnalysis of hydrocarbons and solvents. mdpi.com

Chemical Derivatization for Volatility and Ionization Enhancement (e.g., Silylation, Chloroformate Derivatization, Charge Reversal)

While this compound is inherently volatile and suitable for direct analysis by gas chromatography (GC), derivatization is a powerful strategy often applied to its precursor, nonanoic acid, or other analytes in a complex mixture to enhance analytical properties. jfda-online.com Derivatization can improve volatility, thermal stability, and chromatographic behavior, or enhance ionization for mass spectrometry (MS) detection. jfda-online.comphenomenex.com

Silylation: This is a common derivatization technique where an active hydrogen in a functional group (e.g., -OH, -COOH) is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert carboxylic acids, such as nonanoic acid, into their more volatile and thermally stable TMS esters, facilitating GC analysis. restek.comresearch-solution.com This process is highly effective but must be performed under anhydrous conditions. bevital.noresearchgate.net

Chloroformate Derivatization: Alkyl chloroformates, including isobutyl chloroformate, are used to derivatize compounds like fatty acids and amino acids in aqueous media. bevital.nonih.gov The reaction is rapid and converts the parent acid (nonanoic acid) into a different ester derivative, which can then be extracted and analyzed by GC-MS. nih.govscispace.com This method is advantageous for its speed and compatibility with aqueous samples. nih.gov

Charge Reversal Derivatization: This strategy is employed to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS), particularly for fatty acids that have poor ionization efficiency. mdpi.comnih.gov The carboxylic acid group of nonanoic acid can be derivatized with a reagent containing a permanently positive charge. mdpi.comqut.edu.auresearchgate.net This "charge reversal" allows the analysis to be performed in the more sensitive positive ion mode ([M+H]⁺), leading to a significant improvement in detection limits. mdpi.comnih.govresearchgate.net

Table 3: Common Derivatization Strategies for Precursor/Related Analytes
TechniqueReagent ExampleTarget AnalytePurpose
SilylationBSTFA, MSTFANonanoic AcidIncrease volatility and thermal stability for GC. restek.comresearch-solution.com
Chloroformate DerivatizationIsobutyl chloroformateShort-chain fatty acidsCreate ester derivatives in aqueous media for GC. bevital.nonih.gov
Charge ReversalAmine-containing reagentsNonanoic AcidEnhance ionization for positive-mode LC-MS. mdpi.comqut.edu.au

Internal Standard Methodologies for Quantitative Analysis

For accurate quantification, especially in chromatography, the internal standard (IS) method is frequently used. chromatographyonline.comscioninstruments.com This technique involves adding a known amount of a specific compound—the internal standard—to every sample, calibrator, and blank. chromatographyonline.com The quantification is then based on the ratio of the analyte's response to the internal standard's response. scioninstruments.com This approach effectively corrects for variations in sample volume, injection errors, and analyte loss during sample preparation. nih.govchromforum.org

The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. scioninstruments.com For the quantification of this compound, suitable internal standards could include other esters with similar physicochemical properties or stable isotopically labeled versions of the analyte itself. researchgate.net For example, in the analysis of volatile esters in alcoholic beverages, compounds like ethyl nonanoate or methyl nonanoate have been successfully used as internal standards. nih.govnih.gov

Table 4: Potential Internal Standards for this compound Quantification
Internal StandardRationaleAnalytical Technique
Ethyl nonanoateChemically similar ester, unlikely to co-elute. nih.govGC-MS, GC-FID
Methyl nonanoateChemically similar ester with different retention time. nih.govGC-MS, GC-FID
n-DodecaneStable hydrocarbon for monitoring SPME fiber efficiency. nih.govGC-MS, GC-FID
This compound-d_xIsotopically labeled analog; ideal for mass spectrometry. researchgate.netGC-MS, LC-MS

Applications in Advanced Materials and Energy Research

Research into Isobutyl Nonanoate (B1231133) as a Biofuel or Biokerosene Component

Isobutyl nonanoate is under investigation as a promising component for biofuels, including biodiesel and sustainable aviation fuel (biokerosene). Its molecular structure offers distinct advantages over traditional straight-chain fatty acid esters, primarily in addressing the challenge of cold-weather performance.

A sustainable pathway to this compound involves the use of nonanoic acid derived from lipids. One innovative method involves the ozone cracking of oleic acid, a major component of many vegetable oils and animal fats. biofueljournal.com This process cleaves the carbon-carbon double bond in oleic acid, yielding azelaic acid and nonanoic acid. biofueljournal.com The resulting nonanoic acid can then be esterified with isobutanol, which can also be produced from renewable biomass sources, to synthesize this compound. biofueljournal.comnih.gov This production route is being explored as a way to integrate advanced biofuel production into existing biodiesel facilities, potentially converting lipid feedstocks into high-performance fuel components. biofueljournal.com

The esterification of nonanoic acid with various alcohols, including isobutanol, is a key strategy for tuning the final properties of biofuel blends. biofueljournal.com By selecting specific alcohol structures, researchers can precisely adjust critical fuel parameters such as viscosity, cetane number, flash point, and, most importantly, low-temperature performance. biofueljournal.comisca.me Blending this compound into diesel or kerosene (B1165875) can alter these properties to meet stringent fuel standards like ASTM D6751 or EN 14214. researchgate.netmdpi.com For instance, research on nonanoate esters synthesized for biokerosene applications has demonstrated excellent low-temperature characteristics, with cloud points reported in the range of −35 to −67 °C. biofueljournal.com These esters also show high oxidation stability and high cetane numbers, which are desirable for engine performance and fuel longevity. biofueljournal.com The presence of oxygen within the ester molecule can also contribute to more complete combustion, potentially reducing emissions of unburned hydrocarbons and carbon monoxide. biofueljournal.com

Table 1: Properties of Nonanoate Ester-Based Biokerosene

Property Value Range Significance
Cloud Point -35 to -67 °C Excellent cold-weather performance, suitable for jet fuel. biofueljournal.com
Oxidation Stability Long Enables extended storage without degradation. biofueljournal.com
Flash Point High Ensures safer handling and storage. biofueljournal.com
Cetane Number High Indicates good ignition quality for diesel engines. biofueljournal.com

This interactive table summarizes key performance indicators from research on biokerosene derived from nonanoic acid.

A significant drawback of many first-generation biodiesels is their poor performance in cold climates, characterized by high cloud points (CP) and pour points (PP). researchgate.netupm.edu.my This is due to the crystallization of long, straight-chain saturated esters. upm.edu.my Branched-chain esters, such as this compound, are a primary focus of research to overcome this limitation. upm.edu.myfrontiersin.orgfrontiersin.org

The branched isobutyl group disrupts the uniform packing of the ester molecules as the temperature drops. upm.edu.my This steric hindrance prevents the formation of large, orderly crystals that cause the fuel to cloud and solidify. upm.edu.myresearchgate.net Studies have shown that transesterification of fatty acids with branched-chain alcohols like isobutanol significantly improves the cold-flow properties of the resulting fuel compared to their straight-chain methanol-based counterparts. upm.edu.myfrontiersin.org Even at low concentrations, branched-chain esters can act as effective diluents or cold-flow improvers, depressing the CP and PP of biodiesel blends without negatively impacting other critical properties like kinematic viscosity beyond specified limits. researchgate.netfrontiersin.org

Tuning Physicochemical Properties of Biofuel Blends

Role in the Development of Sustainable Chemical Building Blocks

Beyond its use as a direct fuel component, this compound serves as a model for sustainable chemical building blocks derived from renewable resources. These building blocks are foundational molecules that can be used to create a wide array of more complex chemicals and materials. researchgate.netspecificpolymers.com

In the field of polymer science, there is a continuous search for new monomers and additives that can impart specific properties to materials. The structure of this compound makes it a candidate for integration into various polymer systems. Patent literature suggests its potential use in polymerization processes. googleapis.com Esters can be incorporated into polymer architectures to act as internal plasticizers, increasing flexibility and lowering the glass transition temperature. wikipedia.org The branched alkyl chain of this compound could be particularly effective in this role. Furthermore, as a bio-based molecule, its use aligns with the growing demand for sustainable polymers with reduced environmental footprints. researchgate.net The development of advanced polymerization techniques allows for the creation of complex and precisely defined polymer architectures, such as branched or comb polymers, where molecules like this compound could be incorporated to control material properties. wikipedia.orgacs.orgmdpi.com

Green chemistry principles advocate for the use of solvents that are less hazardous to human health and the environment. d-nb.infojetir.orgrsc.org There is significant research focused on developing "green solvents" from renewable, non-fossil-fuel-based feedstocks. d-nb.info this compound, being derived from bio-based nonanoic acid and isobutanol, fits the profile of a potential green solvent or a precursor to one. biofueljournal.com Its properties—a liquid state at room temperature, low volatility compared to some conventional solvents, and expected biodegradability—make it an attractive alternative to traditional halogenated or hydrocarbon solvents. d-nb.infojetir.org Esters are increasingly being evaluated and used as eco-friendly solvents in various applications, and this compound represents a class of bio-based esters that could expand the toolkit of sustainable options for chemical reactions, extractions, and formulations. d-nb.info

Role in Complex Chemical Systems: Flavor and Fragrance Research

Identification and Characterization of Isobutyl Nonanoate (B1231133) in Complex Matrices (e.g., Fermented Products)

Isobutyl nonanoate has been identified as a volatile compound in a range of complex matrices, most notably in fermented products such as alcoholic beverages. The identification of this ester is typically achieved through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), often coupled with sample preparation methods such as headspace solid-phase microextraction (HS-SPME). nih.govplos.orgchromatographytoday.com These methods allow for the separation and identification of individual volatile compounds from a complex mixture. nih.gov

Research has documented the presence of this compound in spirits. iarc.frnih.gov Its occurrence is a result of the fermentation process, where yeast and other microorganisms convert precursors into a diverse array of flavor-active compounds. The specific strains of yeast and the fermentation conditions, including temperature and oxygen levels, can significantly influence the production of esters like this compound. scielo.br For instance, studies on the fermentation of wheat-gluten have shown that different yeast species, such as Pichia kluyveri, can produce a higher concentration of fruity esters. nih.gov

Beyond alcoholic beverages, this compound and other related nonanoate esters have been identified in the volatile profiles of fruits and other fermented foods. For example, ethyl nonanoate has been detected in pineapple waste, various citrus species, and certain types of wine. researchgate.netfrontiersin.orgmdpi.com The presence of these esters is a key contributor to the characteristic fruity and floral aromas of these products.

Table 1: Identification of this compound and Related Esters in Various Fermented and Natural Products

CompoundProductReference
This compoundSpirits iarc.frnih.gov
Ethyl nonanoatePineapple Waste researchgate.net
Ethyl nonanoateCitrus Fruits frontiersin.org
Ethyl nonanoateWine mdpi.com
Isobutyl octanoateSpirits teagasc.ie
Isobutyl hexanoateSpirits teagasc.ie

Contribution to Volatile Compound Profiles in Natural and Engineered Systems

Research on various fermented products highlights the importance of the microbial strains used. For instance, in fermented sausages, the use of specific starter cultures can lead to higher levels of certain esters, contributing to a desirable "fermented" flavor. kosfaj.org Similarly, in the production of greengage alcoholic beverages, different strains of Saccharomyces cerevisiae result in distinct volatile profiles, with certain esters being dominant in differentiating the aroma profiles. nih.gov

Table 2: Contribution of Esters to the Volatile Profiles of Various Products

ProductKey Ester ContributionsReference
Chinese Liquor (Baijiu)Esters are key aroma components defining different liquor types. researchgate.netresearchgate.net
Fermented SausagesSpecific starter cultures lead to higher ester levels and a "fermented" flavor. kosfaj.org
Greengage Alcoholic BeverageDifferent Saccharomyces cerevisiae strains produce distinct ester profiles. nih.gov
WineNon-Saccharomyces yeasts can modulate the perception of green aromas by producing other volatile compounds. researchgate.net

Research on Synergistic and Additive Effects in Flavor Chemistry

The perceived flavor of a product is not simply the sum of its individual aroma components. Instead, complex interactions such as synergy, addition, and antagonism occur between different volatile compounds. mdpi.com Synergistic effects happen when the combined impact of two or more compounds is greater than the sum of their individual effects. mdpi.com Additive effects occur when the combined impact is equal to the sum of the individual effects. mdpi.com

Understanding these interactions is critical for flavor creation and modification. By knowing how compounds like this compound interact with other volatiles, flavor chemists can more effectively formulate or modify flavor profiles to achieve a desired sensory outcome. This knowledge is also valuable in understanding how changes in raw materials or processing conditions will affect the final flavor of a product.

Environmental Degradation and Fate Research

Biodegradation Pathways in Environmental Compartments

The primary route of degradation for isobutyl nonanoate (B1231133) in the environment is through biological processes, particularly by microorganisms. These processes are fundamental to preventing the long-term accumulation of the compound in various environmental compartments.

Microbial Degradation Mechanisms (e.g., Beta-Oxidation)

The principal microbial degradation mechanism for isobutyl nonanoate is beta-oxidation. numberanalytics.commdpi.com This multi-step enzymatic process is a common pathway for the breakdown of fatty acids by bacteria and other microbes to produce energy. numberanalytics.comresearchgate.net The process begins with the enzymatic hydrolysis of the ester bond in this compound, which releases isobutanol and nonanoic acid. europa.eu

Following hydrolysis, the nonanoic acid molecule is activated to form nonanoyl-CoA. This activated molecule then enters the beta-oxidation cycle, a series of reactions that sequentially shortens the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA in each cycle. numberanalytics.com The acetyl-CoA can then be utilized by the microorganism in the citric acid cycle for energy production. numberanalytics.com This pathway is a key part of the metabolism of fatty acids in a wide range of microbes. mdpi.com

The initial hydrolysis step is crucial and can be carried out by various lipases produced by microorganisms. researchgate.net The subsequent degradation of the resulting fatty acid and alcohol components proceeds through well-established metabolic pathways. europa.eu

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades is not constant and is influenced by a variety of environmental conditions and the characteristics of the microbial community present.

Key factors include:

Environmental Conditions: Temperature, pH, and the availability of oxygen are critical. Biodegradation rates are generally higher under optimal conditions for microbial growth, which are typically mesophilic temperatures and a circum-neutral pH. The presence of oxygen is also a determining factor, as aerobic and anaerobic degradation pathways involve different enzymes and result in different end products. miljodirektoratet.no

Bioavailability: The physical state of the compound, including its solubility and whether it is adsorbed to soil or sediment particles, affects its availability to microorganisms for degradation.

Chemical Structure: While variations in the alkyl chain length of similar esters may not significantly affect the ultimate biodegradability, the presence of certain functional groups can reduce the rate of degradation. researchgate.net

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of this compound are determined by its physical and chemical properties, as well as its susceptibility to degradation processes.

Half-Life Determination in Various Media

Table 1: Factors Influencing Biodegradation

Factor Influence on Biodegradation Rate
Temperature Optimal temperatures enhance microbial activity and degradation.
pH Circum-neutral pH is generally most favorable for biodegrading microorganisms.
Oxygen Availability Determines whether aerobic or anaerobic pathways are used, affecting enzymes and end products. miljodirektoratet.no
Microbial Consortia The presence of diverse and adapted microbial populations accelerates degradation.

| Bioavailability | Greater solubility and lower adsorption to particles increase availability for microbial breakdown. |

Theoretical and Computational Studies

Computational Modeling of Reaction Mechanisms

The synthesis of isobutyl nonanoate (B1231133), an ester, is a classic example of an esterification reaction. sparkl.me Computational modeling, particularly using methods like Density Functional Theory (T), is employed to study the intricate details of the reaction mechanism between nonanoic acid and isobutanol. sparkl.mederpharmachemica.com These models help in understanding the energy profile of the reaction, identifying transition states and intermediates, and ultimately predicting the reaction kinetics and thermodynamics. sparkl.me

The esterification process is typically catalyzed by an acid. sparkl.me Computational studies can model the role of the catalyst in facilitating the reaction. For instance, in the Fischer-Speier esterification, a common method for producing esters, a strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Quantum chemical calculations can elucidate the energetics of this protonation step and the subsequent formation of the tetrahedral intermediate. organic-chemistry.org

Different esterification methods exist, such as the Steglich esterification, which uses catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). sparkl.me Computational models can compare the mechanisms of these different methods, providing insights into their relative efficiencies and suitability for specific substrates. mdpi.com

A key aspect of modeling these reactions is the choice of the model system and the computational settings. frontiersin.org For complex reactions, identifying the crucial intermediates and reaction pathways is a primary goal. numberanalytics.com Computational approaches help in understanding the electronic structure of the reactants and intermediates. frontiersin.org The selection of an appropriate solvation model is also critical, as the solvent can significantly influence the reaction barrier. frontiersin.org

The table below summarizes key aspects of computational modeling applied to esterification reactions relevant to isobutyl nonanoate synthesis.

Computational Aspect Description Relevance to this compound Synthesis
Reaction Mechanism Elucidating the step-by-step process of bond formation and breakage. sparkl.menumberanalytics.comUnderstanding how nonanoic acid and isobutanol react to form the ester and water. sparkl.me
Transition State Analysis Identifying the highest energy point along the reaction coordinate, which determines the reaction rate. sparkl.mePredicting the activation energy and kinetics of this compound formation.
Catalyst Modeling Simulating the role of acid catalysts in accelerating the reaction. sparkl.memdpi.comOptimizing catalyst choice and concentration for efficient synthesis.
Thermodynamic Calculations Determining the overall energy change of the reaction to predict equilibrium constants. sparkl.meAssessing the favorability and potential yield of the esterification reaction.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the behavior of molecules like this compound over time. hilarispublisher.com These simulations are particularly valuable for understanding the physical properties and interactions of flavor esters in various environments. hilarispublisher.comacs.org

MD simulations can reveal the preferred conformations and spatial arrangements of this compound molecules, which influence their stability and interactions. hilarispublisher.com By simulating the intermolecular forces, such as van der Waals forces and hydrophobic interactions, researchers can gain insights into the solvation behavior and stability of this compound in different media. hilarispublisher.comacs.org

In the context of food science and flavor chemistry, MD simulations can be used to study the diffusion and release of flavor compounds. hilarispublisher.com For instance, simulations can model the interaction of this compound with food matrices or packaging materials, helping to understand flavor retention and release profiles. mdpi.comresearchgate.net

The table below outlines the applications of molecular dynamics simulations in studying flavor esters like this compound.

Simulation Focus Information Gained Application for this compound
Conformational Analysis Preferred 3D structures and flexibility of the molecule. hilarispublisher.comUnderstanding its shape and how it interacts with other molecules.
Intermolecular Interactions Study of forces between this compound and solvent or other molecules. hilarispublisher.comacs.orgPredicting its solubility and behavior in complex mixtures like food products.
Diffusion and Transport Simulating the movement of molecules over time. mdpi.comresearchgate.netModeling its release from a food product to contribute to aroma.
Interfacial Behavior Investigating the orientation and concentration of molecules at interfaces (e.g., oil-water). osti.govUnderstanding its role as a flavor component in emulsions and other multiphase systems.

In Silico Approaches for Metabolic Pathway Design and Optimization

In silico tools and computational methods are increasingly used to design and optimize metabolic pathways for the biotechnological production of chemicals like this compound. whiterose.ac.uknih.gov These approaches leverage genomic and metabolic data to model the metabolism of a host organism and identify genetic modifications that can enhance the production of the desired compound. whiterose.ac.uk

The biosynthesis of esters in microorganisms can occur through pathways involving alcohol acyltransferases (AATs). researchgate.net To produce this compound, a host organism would need a metabolic pathway to synthesize the precursor molecules, nonanoic acid and isobutanol. In silico methods can be used to design and insert these pathways into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

Metabolic pathway analysis tools like elementary mode analysis (EMA) and flux balance analysis (FBA) can be used to analyze the metabolic network of the host organism and predict the effects of genetic perturbations. whiterose.ac.uk For example, these tools can identify gene deletions or overexpressions that would redirect metabolic flux towards the synthesis of nonanoyl-CoA and isobutanol, the precursors for this compound. whiterose.ac.ukmdpi.com

The table below summarizes the key in silico strategies for designing and optimizing the biosynthesis of this compound.

In Silico Strategy Description Goal for this compound Production
Pathway Design Assembling a series of enzymatic reactions to produce the target molecule from a central metabolite. nih.govnih.govCreate a functional pathway for nonanoic acid and isobutanol synthesis in a host organism.
Flux Balance Analysis (FBA) A mathematical method to predict the flow of metabolites through a metabolic network. whiterose.ac.ukIdentify metabolic bottlenecks and targets for genetic engineering to increase precursor supply.
Elementary Mode Analysis (EMA) A tool to identify all possible steady-state pathways in a metabolic network. whiterose.ac.ukUnderstand the metabolic capabilities of the host and guide strain engineering for higher yields.
Enzyme Engineering Using computational tools to modify the structure and function of enzymes. nih.govImprove the activity and specificity of the alcohol acyltransferase responsible for ester synthesis.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Relevant Research Domains

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. farmaciajournal.com In the context of this compound, QSAR models can be developed for various relevant research domains, such as fragrance perception and environmental fate.

For fragrance compounds, QSAR models can predict the odor characteristics of a molecule based on its structural features. tandfonline.comacs.org These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. farmaciajournal.com By training a model on a dataset of compounds with known odor profiles, it becomes possible to predict the scent of new or untested molecules like this compound.

In environmental science, QSAR models are used to predict the biodegradability and toxicity of chemicals. oup.comresearchgate.net For instance, a QSAR model could estimate the likelihood of this compound being readily biodegradable in the environment based on its chemical structure. oup.com Similarly, models can predict the aquatic toxicity of esters. researchgate.net

The table below provides an overview of the application of QSAR analysis in research areas relevant to this compound.

Research Domain Predicted Property/Activity Relevance for this compound
Fragrance Chemistry Odor character and intensity. tandfonline.comacs.orgPredicting its potential as a fragrance ingredient and understanding its sensory properties.
Environmental Science Biodegradability, aquatic toxicity. oup.comresearchgate.netAssessing its environmental impact and persistence.
Food Chemistry Flavor profile, retention in food matrices. conicet.gov.arPredicting its contribution to the overall flavor of a product.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing isobutyl nonanoate with high purity?

  • Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of nonanoic acid with isobutyl alcohol. Optimal conditions involve a molar ratio of 1:1.2 (acid:alcohol) with concentrated sulfuric acid (1-2% w/w) as a catalyst. Reflux at 120°C for 4–6 hours under inert atmosphere maximizes yield. Post-synthesis, neutralize the catalyst with sodium bicarbonate, and purify via vacuum distillation (boiling point ~235–240°C). Monitor reaction progress using FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying this compound due to its volatility. Use a polar capillary column (e.g., DB-WAX) with a temperature gradient from 50°C to 250°C. Confirm structural identity via ¹H NMR (δ 0.9–1.0 ppm for isobutyl CH₃, δ 2.3 ppm for ester CH₂) and ¹³C NMR (δ 172–174 ppm for carbonyl). Cross-validate purity using HPLC with a C18 column and UV detection at 210 nm .

Q. How can researchers assess the purity and stability of this compound during storage?

  • Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection (FID), comparing peak area percentages against certified standards. For stability, conduct accelerated degradation studies: expose samples to 40°C/75% relative humidity for 12 weeks and monitor degradation products (e.g., nonanoic acid) using GC-MS. Calculate degradation kinetics (e.g., first-order rate constants) and validate with Arrhenius modeling .

Advanced Research Questions

Q. How does temperature affect the degradation kinetics of this compound in polymer matrices?

  • Methodological Answer : Incorporate this compound into polymer films (e.g., polyethylene) and incubate at 25°C, 40°C, and 60°C. Extract the ester at intervals using Soxhlet extraction with hexane. Quantify residual ester via GC-MS and fit data to kinetic models (e.g., zero-order for surface degradation, first-order for bulk degradation). Use differential scanning calorimetry (DSC) to correlate thermal transitions with degradation pathways .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ values) may arise from differences in test organisms or exposure routes. Replicate key studies using standardized protocols (e.g., OECD 423 for acute oral toxicity). Perform meta-analyses to identify confounding variables (e.g., solvent carriers). Validate findings with in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with structurally similar esters (e.g., ethyl nonanoate) .

Q. How does this compound interact with surfactants in emulsion formulations?

  • Methodological Answer : Prepare emulsions with varying surfactant-to-ester ratios (e.g., 1:1 to 1:5). Characterize droplet size via dynamic light scattering (DLS) and stability via centrifugation (3000 rpm for 30 minutes). Use interfacial tension measurements (Du Noüy ring method) to quantify surfactant efficiency. For molecular insights, conduct molecular dynamics simulations to model ester-surfactant interactions at the oil-water interface .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : For dose-response data, apply probit or logit regression to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare means across concentrations. Validate assumptions (e.g., normality, homogeneity of variance) with Shapiro-Wilk and Levene’s tests. For non-linear kinetics, employ Michaelis-Menten modeling or Hill equations .

Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?

  • Methodological Answer : Standardize sample preparation (e.g., 10 mg/mL in CDCl₃ for NMR) and instrument calibration (e.g., TMS reference at 0 ppm). Share raw data (FID files for NMR, .RAW for MS) in supplementary materials. Cross-validate spectra with open-access databases (e.g., PubChem, Reaxys) and report signal-to-noise ratios (>20:1 for key peaks) .

Contradiction Management

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

  • Methodological Answer : Conduct soil microcosm studies under controlled conditions (e.g., pH 6–8, 25°C). Measure half-life via LC-MS/MS and compare with literature using QSAR (Quantitative Structure-Activity Relationship) models. Identify metabolites (e.g., nonanoic acid) via high-resolution MS and assess their ecotoxicity using Daphnia magna assays. Publish full methodological details (e.g., soil type, microbial activity) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.